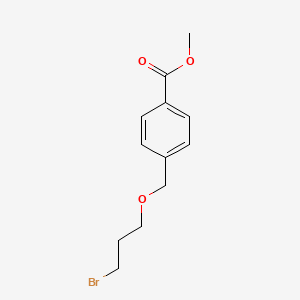

4-(3-Bromopropoxy)methyl benzoate

Description

4-(3-Bromopropoxy)methyl benzoate (methyl 4-(3-bromopropoxy)benzoate) is an organobromine ester characterized by a benzoyloxy group substituted with a 3-bromopropoxy chain at the para position. Its molecular formula is C₁₁H₁₃BrO₃, and it is typically synthesized via alkylation of methyl 4-hydroxybenzoate with 1,3-dibromopropane in the presence of a base, yielding 83% as a white crystalline solid . Key spectral data include:

- ¹H NMR (CDCl₃): δ 7.98 (d, J = 8.8 Hz, 2H), 6.92 (d, J = 8.8 Hz, 2H), 4.16 (t, 2H), 3.88 (s, 3H), 3.60 (t, 2H), 2.34 (m, 2H).

- ¹³C NMR (CDCl₃): δ 166.9 (C=O), 162.5 (Ar-O), 131.7 (Ar-CH), 114.2 (Ar-CH), 65.6 (OCH₂), 51.9 (OCH₃), 32.2 (CH₂Br), 29.7 (CH₂) .

This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing translocator protein 18 (TSPO) ligands for neuroinflammation imaging .

Properties

Molecular Formula |

C12H15BrO3 |

|---|---|

Molecular Weight |

287.15 g/mol |

IUPAC Name |

methyl 4-(3-bromopropoxymethyl)benzoate |

InChI |

InChI=1S/C12H15BrO3/c1-15-12(14)11-5-3-10(4-6-11)9-16-8-2-7-13/h3-6H,2,7-9H2,1H3 |

InChI Key |

IIEPJTHWXJSVBW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)COCCCBr |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-(3-Bromopropoxy)methyl Benzoate

Two-Step One-Pot Synthesis via Friedel-Crafts Acylation and Esterification

A highly efficient and industrially scalable method for synthesizing 4-(3-bromopropyl) methyl benzoate (a close structural analog and precursor to this compound) involves a two-step one-pot process, as described in a 2020 patent disclosure.

Reaction Scheme and Conditions:

| Step | Reactants and Conditions | Description |

|---|---|---|

| 1 | 1-Bromo-3-phenylpropane, oxalyl chloride, aluminum trichloride, aprotic solvent (e.g., trichloroethylene) | Friedel-Crafts acylation at -5 °C to room temperature for 0.5–3 hours forms 4-(3-bromopropyl)benzoyl chloride intermediate |

| 2 | Methanol added dropwise at -5 °C, then stirred at room temperature for 1–3 hours | Esterification of the acyl chloride intermediate to yield methyl 4-(3-bromopropyl) benzoate |

- The molar ratios are approximately 1:1.1:1.05 for 1-bromo-3-phenylpropane, oxalyl chloride, and aluminum trichloride, respectively.

- The concentration of 1-bromo-3-phenylpropane in the solvent is maintained at 30–70 g/L, optimally 50 g/L.

- Aprotic solvents suitable for the reaction include trichloroethylene, dichloromethane, dichloroethane, chloroform, nitrobenzene, carbon disulfide, ethyl acetate, N,N-dimethylacetamide, and dimethyl sulfoxide.

- When trichloroethylene is used, the volume ratio of trichloroethylene to methanol in the reaction mixture ranges from 0.5 to 2, with 2 being optimal.

Yield and Purification:

- The isolated yield of methyl 4-(3-bromopropyl) benzoate is approximately 40.7%.

- Purification involves extraction with dichloromethane, washing, drying, and column chromatography.

Analytical Data:

- Proton nuclear magnetic resonance spectroscopy confirms the product structure with characteristic aromatic and aliphatic proton signals.

Advantages:

- The method uses inexpensive, commercially available starting materials.

- The reaction proceeds under mild conditions (room temperature).

- The process is amenable to industrial scale-up due to simplicity and cost-effectiveness.

- The one-pot approach reduces purification steps and waste generation.

Alternative Approaches: Bromination of Propoxybenzoate Derivatives

Another approach to obtain this compound involves the bromination of 3-hydroxypropyl benzoate derivatives using reagents such as carbon tetrabromide and triphenylphosphine in dichloromethane under nitrogen atmosphere.

Reaction Scheme:

| Step | Reactants and Conditions | Description |

|---|---|---|

| 1 | 3-Hydroxypropyl benzoate, carbon tetrabromide, triphenylphosphine, dichloromethane, 0 °C to room temperature | Conversion of hydroxyl group to bromide via Appel reaction |

- The reaction is typically stirred for 12 hours at room temperature.

- Workup includes aqueous extraction, washing with saturated sodium chloride solution, drying over sodium sulfate, and purification by flash chromatography.

Yield:

- The brominated product is obtained in yields around 77.6%, demonstrating high efficiency.

Notes:

- This method is suitable when the hydroxypropyl ester is readily available.

- The Appel reaction is a mild and selective method for converting alcohols to alkyl bromides without affecting other functional groups.

Comparative Summary of Preparation Methods

Chemical Reactions Analysis

4-(3-Bromopropoxy)methyl benzoate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides. For example, reacting with sodium methoxide can yield the corresponding methoxy derivative.

Scientific Research Applications

4-(3-Bromopropoxy)methyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Bromopropoxy)methyl benzoate involves its interaction with nucleophiles and electrophiles. The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic attack . This property allows the compound to participate in various substitution reactions, forming new chemical bonds and products .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Halogen-Substituted Propoxy Benzoates

(a) Methyl 4-(3-Chloropropoxy)benzoate

- Synthesis : Prepared via alkylation of methyl 4-hydroxybenzoate with 1-bromo-3-chloropropane, achieving a 93.7% yield .

- Physical Properties : Melting point = 384 K (110.85°C), higher than the bromo analog, likely due to chlorine’s smaller atomic radius enhancing crystal packing .

- Applications : Used as a precursor to dronedarone, an antiarrhythmic drug .

(b) Methyl 4-(3-Bromopropoxy)-3-(trifluoromethyl)benzoate

Table 1: Comparison of Halogenated Propoxy Benzoates

Substituent Position and Functional Group Variations

(a) Methyl 3-Bromo-4-methylbenzoate

- Structure : Bromine and methyl groups at meta and para positions, respectively.

- Properties : Lower polarity due to methyl substitution; used in cross-coupling reactions .

(b) Methyl 4-(Bromomethyl)benzoate

Aromatic Ring-Modified Analogs

Compounds such as Methyl 4-(4-(2-(4-bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2) () incorporate a bromophenyl-quinoline moiety, enhancing π-π stacking interactions in receptor binding. These derivatives exhibit distinct pharmacological profiles compared to simpler bromopropoxy benzoates, highlighting the impact of aromatic system complexity on bioactivity .

Research Findings and Trends

- Reactivity : Bromopropoxy groups exhibit slower nucleophilic substitution rates compared to chloropropoxy analogs due to weaker C-Br bond polarization, influencing their utility in stepwise syntheses .

- Thermal Stability : Chlorinated derivatives generally have higher melting points than brominated ones, as seen in Table 1, attributed to tighter crystal lattice interactions .

- Pharmacological Relevance : Bromine’s hydrophobicity improves blood-brain barrier penetration in neuroimaging agents, whereas chlorine’s smaller size favors metabolic stability in cardiovascular drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.